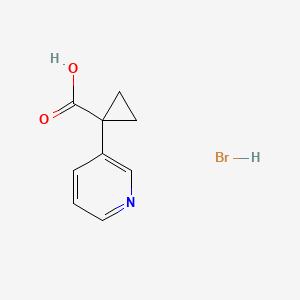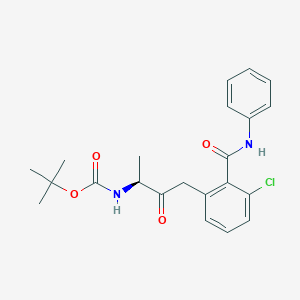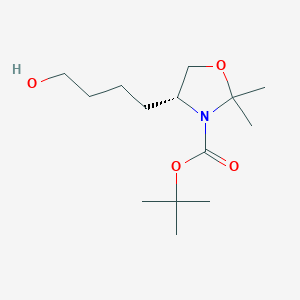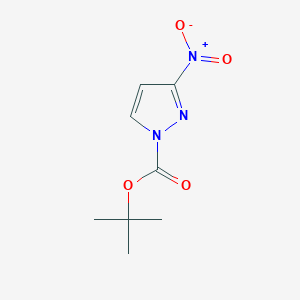
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
Vue d'ensemble
Description
“1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide” is a chemical compound with the CAS Number: 1268444-68-3 . It has a molecular weight of 244.09 . The compound is typically stored in a dry room at normal temperature . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9NO2.BrH/c11-8(12)9(3-4-9)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 244.09 . The InChI code provides a detailed description of its molecular structure .Applications De Recherche Scientifique
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Research has explored the use of pyridine and cyclopropane derivatives in the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit unique structural features due to the presence of void spaces occupied by water clusters or other small molecules, facilitating applications in gas storage, separation, and catalysis. For instance, Ghosh and Bharadwaj (2005) described a nickel(II)-based MOF featuring polycatenane-like H-bonding interactions, highlighting the structural diversity attainable with pyridine derivatives (Ghosh & Bharadwaj, 2005).
Synthetic Methodologies
Compounds featuring pyridine and cyclopropane rings serve as key intermediates in synthetic organic chemistry, enabling the construction of complex molecules. For example, Cordero et al. (2009) discussed the synthesis of alpha-cyclopropyl-beta-homoprolines through 1,3-dipolar cycloadditions, demonstrating the versatility of cyclopropane derivatives in synthesizing cyclic beta-amino acids (Cordero et al., 2009).
Luminescent Probes
Coordination polymers containing pyridine and cyclopropane units have been investigated for their potential as luminescent probes. Zhao et al. (2004) synthesized 3d-4f heterometallic coordination polymers with 1D channels, which demonstrated selective luminescence enhancement upon interaction with Zn2+ ions, suggesting applications in metal ion sensing (Zhao et al., 2004).
Environmental and Bioactivity Studies
Research has also focused on the environmental presence and biological activities of organophosphorus and pyrethroid pesticides, which share structural similarities with "1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide." Babina et al. (2012) conducted a cross-sectional study on South Australian preschool children to assess exposure to these compounds, emphasizing the importance of understanding environmental exposure levels for public health policy (Babina et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
1-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.BrH/c11-8(12)9(3-4-9)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNPDLLORWTYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CC=C2)C(=O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743862 | |
| Record name | 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1268444-68-3 | |
| Record name | 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6,7,8-Tetrahydropyrido[3,4-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B1511032.png)

![Isopropyl 3-chloro-5-methoxy-6-methylbenzo[b]thiophene-2-carboxylate 1-oxide](/img/structure/B1511039.png)


![Methyl 3-[4-(hydroxymethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1511049.png)

![Tributyl{3-[(oxan-2-yl)oxy]prop-1-en-1-yl}stannane](/img/structure/B1511053.png)
![1-Boc-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-3,3'-quinoline]](/img/structure/B1511056.png)




![6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1511070.png)